Cas no 29161-90-8 (rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis)

rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis
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rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01E92V-2.5g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis |
29161-90-8 | 95% | 2.5g |
$2335.00 | 2023-12-14 | |
A2B Chem LLC | AX43467-50mg |
Rac-(1r,2s)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
29161-90-8 | 95% | 50mg |
$246.00 | 2024-04-20 | |
Aaron | AR01E92V-5g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis |
29161-90-8 | 95% | 5g |
$3442.00 | 2023-12-14 | |
Aaron | AR01E92V-10g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis |
29161-90-8 | 95% | 10g |
$5090.00 | 2023-12-14 | |
Enamine | EN300-378286-1.0g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
29161-90-8 | 95% | 1g |
$857.0 | 2023-05-31 | |
Enamine | EN300-378286-0.05g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
29161-90-8 | 95% | 0.05g |
$200.0 | 2023-05-31 | |
Enamine | EN300-378286-10.0g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
29161-90-8 | 95% | 10g |
$3683.0 | 2023-05-31 | |
Enamine | EN300-378286-0.1g |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
29161-90-8 | 95% | 0.1g |
$298.0 | 2023-05-31 | |
Aaron | AR01E92V-500mg |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis |
29161-90-8 | 95% | 500mg |
$944.00 | 2023-12-14 | |
A2B Chem LLC | AX43467-100mg |
Rac-(1r,2s)-2-methyl-2-phenylcyclopropane-1-carboxylic acid |
29161-90-8 | 95% | 100mg |
$349.00 | 2024-04-20 |
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cisに関する追加情報
Rac-(1R,2S)-2-Methyl-2-Phenylcyclopropane-1-Carboxylic Acid, Cis: A Comprehensive Overview
Rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis is a compound with the CAS number 29161-90-8. This compound is a member of the cyclopropane family, which has garnered significant attention in organic chemistry due to its unique structural properties and potential applications in drug discovery and material science. The molecule consists of a cyclopropane ring substituted with a methyl group, a phenyl group, and a carboxylic acid moiety. The stereochemistry of the compound is defined by the (1R,2S) configuration, which plays a crucial role in its chemical reactivity and biological activity.
The cyclopropane ring is a three-membered carbon ring that imparts significant strain into the molecule due to its bond angles deviating from the ideal tetrahedral geometry. This strain makes cyclopropane derivatives highly reactive and versatile in various chemical reactions. The presence of the phenyl group introduces aromaticity and potential for conjugation, while the methyl group adds steric bulk to the molecule. The carboxylic acid functional group renders the compound acidic and capable of forming salts or esters, which are often desirable in pharmaceutical applications.
Recent studies have explored the synthesis and properties of rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis. One notable area of research involves its application as a chiral building block in asymmetric synthesis. The compound's chiral center provides an excellent platform for constructing complex molecules with high enantioselectivity. Researchers have employed various catalytic methods, including organocatalysis and transition-metal catalysis, to synthesize this compound efficiently. For instance, asymmetric induction techniques using proline derivatives have been reported to yield high optical purity of the compound.
In terms of biological activity, rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis has shown promise as a lead compound in drug discovery programs targeting various diseases. Its unique structure allows for interactions with specific protein targets, making it a valuable candidate for developing novel therapeutic agents. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases.
The synthesis of this compound typically involves multi-step processes that require careful control over stereochemistry. One common approach is through the use of ring-closing metathesis (RCM), which enables the formation of the cyclopropane ring with high precision. Another method involves oxidative coupling reactions where two alkenes are combined to form the strained ring system. These methods have been optimized to improve yields and reduce reaction times, making them more suitable for large-scale production.
The physical properties of rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis include a melting point around 150°C and a boiling point above 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques like HPLC and NMR spectroscopy. These properties are essential for its characterization and quality control during synthesis.
In conclusion, rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure and stereochemistry make it an invaluable tool in organic synthesis and drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing chemical science.
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